molecular formula C7H5ClF3N B13947199 3-chloro-N-(trifluoromethyl)aniline

3-chloro-N-(trifluoromethyl)aniline

Cat. No.: B13947199
M. Wt: 195.57 g/mol
InChI Key: KYKFTVSTEKGHGH-UHFFFAOYSA-N
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Description

3-chloro-N-(trifluoromethyl)aniline is a specialized chemical intermediate designed for research and development, particularly in the fields of medicinal chemistry and agrochemical science. The aniline scaffold, especially when functionalized with both chloro and trifluoromethyl groups, is a privileged structure in the design of bioactive molecules. The strategic incorporation of a trifluoromethyl group is a established tactic in modern drug discovery, as it can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets due to its high electronegativity and lipophilicity . This makes derivatives of trifluoromethylaniline highly valuable for constructing potential pharmacophores. Research into structurally similar trifluoromethylanilines has demonstrated potent biological activities. For instance, certain derivatives have exhibited strong antimicrobial and antibiofilm properties against pathogenic bacteria such as Vibrio parahaemolyticus , a major foodborne pathogen, suggesting potential applications in developing novel anti-infective agents or food safety treatments . Furthermore, aniline derivatives serve as critical building blocks in the synthesis of complex heterocyclic systems, which are core structures in numerous FDA-approved drugs and agrochemicals . The presence of both halogen and fluorine atoms on the aromatic ring also makes this compound a promising candidate for use in materials science, including the development of organic semiconductors and nonlinear optical (NLO) materials, where such substituents can fine-tune electronic properties . As a versatile synthon, this compound provides researchers with a key starting point for Suzuki cross-coupling reactions and other metal-catalyzed transformations, enabling the exploration of new chemical space for the discovery of innovative therapeutics and advanced materials .

Properties

Molecular Formula

C7H5ClF3N

Molecular Weight

195.57 g/mol

IUPAC Name

3-chloro-N-(trifluoromethyl)aniline

InChI

InChI=1S/C7H5ClF3N/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4,12H

InChI Key

KYKFTVSTEKGHGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(F)(F)F

Origin of Product

United States

Preparation Methods

Nitration and Reduction Route Starting from 1-Chloro-2-trifluoromethylbenzene

One well-documented approach involves a three-step sequence starting from 1-chloro-2-trifluoromethylbenzene:

  • Step 1: Nitration

    Concentrated nitric acid is added dropwise to a mixture of 1-chloro-2-trifluoromethylbenzene and sulfuric acid under controlled heating (~3.5 hours) to produce chloro-4-nitro-2-trifluoromethylbenzene. The reaction mixture is cooled, and the solid product is filtered, washed, recrystallized, and dried to yield the nitro compound.

  • Step 2: Catalytic Hydrogenation

    The nitro compound undergoes catalytic hydrogenation using palladium on carbon (Pd-C) in methanol at room temperature for about 8 hours, converting the nitro group to an amine, yielding 3-chloro-4-(trifluoromethyl)aniline.

  • Step 3: Formation of Hydrochloride Salt

    The amine is dissolved in an appropriate solvent and treated with hydrogen chloride gas to form the hydrochloride salt of this compound, which is isolated by filtration and drying.

This method is noted for its operational simplicity and relatively high purity of the final product. The process is summarized in Table 1.

Step Reaction Type Reagents/Conditions Product
1 Nitration HNO3, H2SO4, 3.5 h, heat 4-Nitro-3-chloro-2-(trifluoromethyl)benzene
2 Hydrogenation Pd-C, MeOH, room temp, 8 h 3-Chloro-4-(trifluoromethyl)aniline
3 Salt Formation HCl gas, solvent This compound hydrochloride

Table 1: Nitration and reduction route for this compound preparation.

Alkylation of 2-Chloro-4-aminophenol with Perfluoromethyl Vinyl Ether

Another synthetic strategy involves the preparation of a related intermediate, 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethyl)ethoxy]aniline, which can be further transformed into target compounds:

  • Step 1: Alkylation

    2-Chloro-4-aminophenol is dissolved in dimethylformamide (DMF) with potassium hydroxide as base. Perfluoromethyl vinyl ether is slowly added under stirring at room temperature, then heated to 40°C for 4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the product is purified by extraction, washing, drying, and column chromatography to isolate the alkylated aniline intermediate with about 70% yield.

  • Step 2: Further Functionalization

    This intermediate can be used in subsequent addition reactions with other reagents such as 2,6-difluorophenylacetonitrile to synthesize more complex derivatives.

This method highlights the use of perfluorinated vinyl ethers for introducing trifluoromethyl-containing ether groups on aromatic amines, expanding the chemical diversity of trifluoromethylated anilines.

Step Reaction Type Reagents/Conditions Product
1 Alkylation 2-Chloro-4-aminophenol, DMF, KOH, perfluoromethyl vinyl ether, 40°C, 4 h 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethyl)ethoxy]aniline
2 Addition Reaction with 2,6-difluorophenylacetonitrile N-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy-ethyl)phenyl]-2,6-difluoro-benzamidine

Table 2: Alkylation and further functionalization method for trifluoromethylated aniline derivatives.

Synthesis via Nitration, Reduction, and Isocyanate Formation

A related synthetic route focuses on preparing 4-chloro-3-(trifluoromethyl)phenyl isocyanate, with this compound as an intermediate:

  • Step 1: Nitration

    o-Chlorotrifluoromethylbenzene is nitrated using acetic anhydride and concentrated nitric acid (68%) at 10-15°C, followed by washing with sodium hydroxide to isolate 4-nitro-2-trifluoromethyl chlorobenzene.

  • Step 2: Reduction

    The nitro compound is reacted with hydrazine hydrate in ethanol with activated carbon and ferric chloride catalyst under reflux, yielding 4-chloro-3-trifluoromethyl aniline.

  • Step 3: Isocyanate Formation

    The aniline is then reacted with triphosgene and a catalyst (such as DMAP) in an organic solvent like 1,2-dichloroethane at low temperature (-5 to 5°C), followed by reflux for 3-5 hours. The crude product is purified by reduced pressure distillation under vacuum to obtain 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

This method provides a route to valuable isocyanate derivatives, with the aniline intermediate being a key compound. The final product purity can reach above 99%, with a molar yield around 76%.

Step Reaction Type Reagents/Conditions Product
1 Nitration o-Chlorotrifluoromethylbenzene, acetic anhydride, HNO3 (68%), 10-15°C, 3-4 h 4-Nitro-2-trifluoromethyl chlorobenzene
2 Reduction Hydrazine hydrate, ethanol, activated carbon, FeCl3, reflux 4-Chloro-3-trifluoromethyl aniline
3 Isocyanate formation Triphosgene, DMAP, 1,2-dichloroethane, -5 to 5°C, reflux 3-5 h 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

Table 3: Nitration, reduction, and isocyanate formation route.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reactions Advantages Limitations
Nitration + Hydrogenation + Salt formation 1-Chloro-2-trifluoromethylbenzene Nitration, Pd-C hydrogenation, HCl salt formation Straightforward, high purity product Requires handling of strong acids and hydrogenation catalyst
Alkylation with Perfluoromethyl Vinyl Ether 2-Chloro-4-aminophenol Alkylation under alkaline conditions Introduces ether-linked trifluoromethyl group, versatile intermediate Multi-step purification, moderate yield
Nitration + Reduction + Isocyanate formation o-Chlorotrifluoromethylbenzene Nitration, hydrazine reduction, triphosgene reaction Access to isocyanate derivatives, high purity Use of toxic reagents (triphosgene), requires careful temperature control

Table 4: Comparative overview of preparation methods for this compound and derivatives

Research Findings and Notes

  • The nitration step is critical for regioselectivity; controlling temperature and reagent addition rate ensures selective substitution.

  • Catalytic hydrogenation with Pd-C is effective for reducing nitro groups to amines without affecting chloro or trifluoromethyl substituents.

  • Alkylation with perfluoromethyl vinyl ether under alkaline conditions provides access to novel trifluoromethylated ether anilines, expanding chemical diversity.

  • Triphosgene is a useful reagent for converting anilines to isocyanates but requires careful handling due to toxicity.

  • Purification steps such as recrystallization, column chromatography, and reduced pressure distillation are essential to achieve high purity (>99%) products.

  • Analytical techniques including thin-layer chromatography (TLC), chromatographic detection (HPLC), and spectral analysis confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anilines, nitroanilines, and amines, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogues of 3-chloro-N-(trifluoromethyl)aniline, emphasizing substituent positions and functional groups:

Compound Name Substituents (Position) Molecular Formula Key Applications/Properties Reference ID
3-Chloro-N-(2,2,2-trifluoroethyl)aniline -Cl (3), -N-CH₂CF₃ C₈H₇ClF₃N Intermediate for Grignard reactions
2,4-Dichloro-3-(trifluoromethyl)aniline -Cl (2,4), -CF₃ (3) C₇H₄Cl₂F₃N Precursor for Notum inhibitors
3-Chloro-N-(4-methoxybenzylidene)aniline -Cl (3), -N=CH-C₆H₄-OCH₃ (Schiff base) C₁₄H₁₁ClNO Corrosion inhibition for zinc
4-Nitro-3-(trifluoromethyl)aniline -NO₂ (4), -CF₃ (3) C₇H₅F₃N₂O₂ Nitric oxide donor in phototherapy
N,N-Dimethyl-3-(trifluoromethyl)aniline -CF₃ (3), -N(CH₃)₂ C₉H₁₁F₃N Intermediate in para-selective C–H activation
Key Observations:
  • Electron-Withdrawing Effects : The -CF₃ group enhances stability and lipophilicity, making derivatives like 2,4-Dichloro-3-(trifluoromethyl)aniline valuable in drug design .
  • Substituent Position : Chlorine at the 3-position (meta) reduces electron density on the benzene ring, affecting reactivity in electrophilic substitution. For example, 3-chloro-N-(4-methoxybenzylidene)aniline exhibits superior corrosion inhibition compared to ortho- or para-chloro isomers due to optimized electron distribution .
  • N-Substitution : Trifluoromethyl groups attached to the nitrogen (e.g., 3-Chloro-N-(2,2,2-trifluoroethyl)aniline) enhance resistance to metabolic degradation, as seen in Grignard-derived pharmaceuticals .

Physicochemical Properties

  • Solubility : Trifluoromethyl groups increase hydrophobicity, as seen in 4-nitro-3-(trifluoromethyl)aniline, which is soluble in organic solvents like acetonitrile but poorly in water .
  • Thermal Stability : Derivatives like fluazinam (a fungicide with nitro and CF₃ groups) exhibit high thermal stability due to strong C–F bonds and resonance stabilization .

Contradictory Findings and Limitations

  • Antimicrobial Selectivity: While 2,4-dichloro-3-(trifluoromethyl)aniline derivatives are effective fungicides, their toxicity to non-target organisms remains a concern .
  • Synthetic Challenges : Electron-deficient anilines (e.g., 3-nitro-5-(trifluoromethyl)aniline) require harsh reaction conditions, limiting scalability .

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